BenchChemオンラインストアへようこそ!

3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine

Process chemistry Reaction yield optimization Lamotrigine synthesis

This 2,4-dichloro-regioisomer reference standard (CAS 94266-27-0) is essential for accurate impurity profiling in Ph. Eur. lamotrigine HPLC/LC-MS methods. Unlike 2,3- or 2,5-dichloro isomers, its unique retention time prevents misassignment with EP Impurity C or G. Low ring-closure yield (55%) causes process accumulation—use this authenticated marker for impurity fate-and-purge studies. Fully characterized per ICH guidelines with qNMR, HPLC-UV, LC-MS, and ISO 17034-compliant CoA. Ensure ANDA regulatory compliance and system suitability validation.

Molecular Formula C9H7Cl2N5
Molecular Weight 256.09 g/mol
CAS No. 94266-27-0
Cat. No. B1598443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine
CAS94266-27-0
Molecular FormulaC9H7Cl2N5
Molecular Weight256.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=NN=C(N)N)C#N
InChIInChI=1S/C9H7Cl2N5/c10-5-1-2-6(7(11)3-5)8(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-8+
InChIKeyCKIGTEMDGSRWLP-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine (CAS 94266-27-0): Lamotrigine Process Impurity and Reference Standard for Pharmaceutical Analysis


3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine, systematically named 2-[(2,4-dichlorophenyl)-cyanomethylene]-hydrazine carboximidamide (C₉H₇Cl₂N₅, MW 256.09), is a substituted benzoyl cyanide amidinohydrazone belonging to the class of aminoguanidine-condensation intermediates used in lamotrigine synthesis [1]. It is designated as Lamotrigine Impurity 2 (also referred to as Lamotrigine Impurity 5 in certain pharmacopoeial contexts) and is classified as a process-related impurity arising from the condensation of 2,4-dichlorobenzoyl cyanide with aminoguanidine bicarbonate prior to cyclization to the 1,2,4-triazine ring system [2]. The compound is supplied with full characterization data (HPLC-UV, LC-MS, ¹H/¹³C NMR, qNMR) compliant with ICH and pharmacopoeial regulatory guidelines, and serves as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) for lamotrigine [1].

Why Generic Substitution Among Lamotrigine Amidinohydrazone Isomers Fails: Positional Chlorine Regioisomerism Drives Measurably Different Physicochemical and Chromatographic Behavior


The lamotrigine amidinohydrazone intermediate class comprises five positional dichloro isomers (2,3-; 2,4-; 2,5-; 3,4-; and 2,6-substitution patterns on the phenyl ring) that share the identical molecular formula C₉H₇Cl₂N₅ and nominal mass 256.09, making them isobaric and prone to co-elution or misassignment in routine HPLC-UV analysis [1]. Despite their molecular identity, the 2,4-dichloro regioisomer (CAS 94266-27-0) exhibits a distinctly different chromatographic retention profile from the 2,3-dichloro isomer (Lamotrigine EP Impurity C, CAS 94213-23-7) and the 2,5-dichloro isomer (Lamotrigine Impurity 3, CAS 94213-25-9), as documented in the European Pharmacopoeia lamotrigine monograph where Impurity 2 is listed separately as a detectable unspecified impurity requiring differentiated analytical resolution [1]. Furthermore, the 2,4-dichloro substitution pattern imparts measurably different synthetic reactivity: the ring-closure yield from 2,4-dichlorobenzoyl cyanide amidinohydrazone to the corresponding triazine is 55%, compared to 84% for the 2,3-dichloro isomer and 76% for the 3,4-dichloro isomer under identical reaction conditions [2]. Generic substitution with an incorrect positional isomer in an analytical reference standard context would invalidate peak identification, compromise system suitability, and risk regulatory non-compliance in ANDA submissions.

Quantitative Differentiation Evidence for 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine (CAS 94266-27-0) Relative to Closest Analogs


Ring-Closure Yield: 2,4-Dichloro Isomer Underperforms 2,3-Dichloro Isomer by 29 Percentage Points Under Identical Cyclization Conditions

In the patent describing the preparation of 3,5-diamino-6-(substituted phenyl)-1,2,4-triazines via base-catalyzed ring closure of benzoyl cyanide amidinohydrazones, the 2,4-dichloro regioisomer (CAS 94266-27-0) was explicitly compared with its 2,3-dichloro, 3,4-dichloro, and 4-chloro analogs under identical reaction conditions (1-propanol/dimethylsulfoxide solvent mixture, reflux) [1]. The 2,4-dichloro amidinohydrazone produced the corresponding triazine product in only 55% total yield from 2,4-dichlorobenzoyl cyanide, whereas the 2,3-dichloro isomer yielded 84%, the 3,4-dichloro isomer yielded 76%, and the 4-chloro isomer yielded 72% [1]. The 2,4-dichloro triazine product exhibited a melting point of 220–222°C, distinguishable from the 2,3-dichloro product at 221–222°C and the 3,4-dichloro product at 222–224°C [1].

Process chemistry Reaction yield optimization Lamotrigine synthesis

Anticonvulsant ED₅₀ in Mouse Maximal Electroshock: 2,4-Dichlorophenyl Triazine Products Exhibit Pharmacologically Distinct Potency from 2-Chloro and 3,4-Dichloro Analogs

Patent US4311701 discloses the anticonvulsant activity of three 3,5-diamino-6-(substituted phenyl)-1,2,4-triazine compounds tested in the standard mouse maximal electroshock (MES) seizure model, which is predictive of efficacy against generalized tonic-clonic seizures [1]. The 2,4-dichlorophenyl triazine derivative—the direct cyclization product of CAS 94266-27-0—exhibited an oral ED₅₀ of 18.7 mg/kg in mice, compared to ED₅₀ = 10.5 mg/kg for the 2-chlorophenyl analog and ED₅₀ = 17.2 mg/kg for the 3,4-dichlorophenyl analog [1]. This represents a 1.78-fold potency reduction versus the monochloro analog and a 1.09-fold difference versus the 3,4-dichloro regioisomer, demonstrating that the 2,4-dichloro substitution pattern confers quantitatively distinct anticonvulsant pharmacology [1]. Furthermore, the same patent notes that the 2,4-dichlorophenyl compound had only slight antimalarial activity, whereas the 4-chlorophenyl and 3,4-dichlorophenyl compounds were active but toxic, indicating broad selectivity divergence across therapeutic targets [1].

Anticonvulsant activity Structure-activity relationship Maximal electroshock seizure model

Chromatographic Resolution Necessity: European Pharmacopoeia Lamotrigine Monograph Requires Separate Identification of the 2,4-Dichloro Impurity from 2,3-Dichloro and Other Isomers

The European Pharmacopoeia (Ph. Eur. monograph 1756) and British Pharmacopoeia 2025 lamotrigine monographs define a liquid chromatography related substances test using a base-deactivated end-capped octadecylsilyl silica gel column (5 μm, 150 × 4.6 mm) with a gradient elution of phosphate buffer (pH 2.0) and acetonitrile, UV detection at 270 nm [1]. The monograph assigns relative retention times (RRT) with reference to lamotrigine (RT ≈ 7 min): Impurity G (the 2,4-dichlorophenyl triazine, RRT ≈ 1.1), Impurity A (RRT ≈ 1.3), Impurity E (RRT ≈ 1.7), and Impurity F (RRT ≈ 1.8) [1]. Impurity 2 (CAS 94266-27-0, the 2,4-dichloro amidinohydrazone) is listed among "Other detectable impurities" (impurities B, C, D) that are controlled under the general acceptance criterion for unspecified impurities (≤0.10% each) and must be distinguishable from the specified impurities in the chromatographic system [1]. The system suitability test requires a minimum peak-to-valley ratio of 1.2 between Impurity G and lamotrigine, confirming that even structurally similar 2,4-dichloro compounds require baseline-resolved separation [1].

Pharmaceutical analysis HPLC method validation Related substances testing

Free Base Preparation Yield: 2,3-Dichloro Isomer Achieves 84% Amidinohydrazone Free Base Yield versus 55% Net Cyclization Yield for 2,4-Dichloro Isomer

Patent EP1127873A2 Example 1(a) and Example 2(a) together provide a quantitative picture of the differential reactivity of positional isomers [1]. The 2,3-dichlorobenzoyl cyanide amidinohydrazone was isolated as a free base in 84% yield (43.0 g from 41 g of 2,3-dichlorobenzoyl cyanide, 97.5% assay) with a melting point of 221–222°C after purification, using polyphosphoric acid/acetonitrile reaction medium followed by aqueous sodium hydroxide treatment [1]. Elemental analysis confirmed: Calcd. for C₉H₇Cl₂N₅: C, 42.21; H, 2.75; N, 27.35; Found: C, 42.12; H, 2.77; N, 27.80 [1]. In contrast, when the 2,4-dichlorobenzoyl cyanide amidinohydrazone (CAS 94266-27-0) was subjected to the same ring-closure conditions, the net two-step yield from 2,4-dichlorobenzoyl cyanide was only 55%, indicating that the 2,4-dichloro substitution pattern is intrinsically less favorable for both amidinohydrazone formation and subsequent cyclization [1]. ¹H NMR confirmed structural identity: δ 6.40 (2H, s, NH), 6.66 (2H, br s, NH), 7.1–7.8 (3H, m, ArH) in DMSO-d₆ [1].

Synthetic yield Free base preparation Amidinohydrazone isolation

Selectivity Divergence Across Therapeutic Targets: 2,4-Dichlorophenyl Triazine is Pharmacologically Distinct from 4-Chlorophenyl and 3,4-Dichlorophenyl Analogs in Antimalarial vs. Anticonvulsant Activity

Patent US4311701 explicitly distinguishes the biological profile of the 2,4-dichlorophenyl-substituted triazine from its chlorophenyl analogs across two therapeutic indications [1]. In the antimalarial domain, Rees et al. (J. Med. Chem., 1972, 15, 859) had previously reported that 4-chlorophenyl and 3,4-dichlorophenyl triazines were active against Plasmodium berghei in mice but were toxic and had low therapeutic ratios, while the 2,4-dichlorophenyl compound showed only slight antimalarial activity—a qualitative selectivity difference that precluded further antimalarial development [1]. In the anticonvulsant domain, however, the 2,4-dichlorophenyl compound was identified as one of the preferred compounds for epilepsy treatment alongside 3,5-diamino-6-(2-chlorophenyl)-1,2,4-triazine, with an MES ED₅₀ of 18.7 mg/kg [1]. This divergent activity profile—inactive as an antimalarial but active as an anticonvulsant—demonstrates that the 2,4-dichloro substitution pattern produces a fundamentally different pharmacological target engagement profile compared to other dichloro regioisomers [1].

Target selectivity Antimalarial activity Therapeutic index

Primary Research and Industrial Application Scenarios for 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine (CAS 94266-27-0)


ANDA Analytical Method Development and Validation: Impurity Reference Standard for Lamotrigine Related Substances Testing

CAS 94266-27-0 is used as a certified impurity reference standard for developing and validating HPLC/UV or LC-MS methods that must resolve the 2,4-dichloro amidinohydrazone from lamotrigine and from the specified Ph. Eur. impurities (A, E, F, G). The quantitative evidence that the 2,4-dichloro isomer exhibits a different retention profile from the 2,3-dichloro Impurity C (CAS 94213-23-7) and Impurity G (CAS 38943-76-9)—as established in the Ph. Eur. monograph system suitability test requiring a minimum peak-to-valley ratio of 1.2 between Impurity G and lamotrigine at RRT 1.1—means that procurement of the authenticated 2,4-dichloro standard is mandatory for peak identification, method specificity demonstration, and ANDA regulatory submission [1].

Process Chemistry Optimization: Benchmarking Synthetic Route Efficiency for Lamotrigine Impurity Control Strategies

The quantitative ring-closure yield differential (55% for 2,4-dichloro vs. 84% for 2,3-dichloro vs. 76% for 3,4-dichloro amidinohydrazones under identical conditions) provides a critical decision-making parameter for process chemists evaluating alternative lamotrigine synthetic routes [1]. When the 2,4-dichlorobenzoyl cyanide is present as a starting material impurity (arising from regioisomeric contamination in the dichlorobenzoyl chloride precursor), the low cyclization efficiency of the 2,4-dichloro amidinohydrazone intermediate means it will accumulate rather than be consumed during the cyclization step, necessitating procurement of CAS 94266-27-0 as a reference marker for process development, impurity fate-and-purge studies, and setting appropriate in-process control limits.

Toxicological Impurity Qualification: Structure-Specific Safety Assessment Under ICH Q3A/Q3B Guidelines

The pharmacological selectivity evidence from US4311701—showing that the 2,4-dichlorophenyl triazine derivative has distinct biological activity (only slight antimalarial activity but active anticonvulsant with MES ED₅₀ = 18.7 mg/kg, compared to the toxic antimalarial profile of the 4-chloro and 3,4-dichloro analogs)—demonstrates that CAS 94266-27-0 cannot be grouped with other positional isomers for generic impurity qualification [1]. When CAS 94266-27-0 is detected above the ICH identification threshold (0.10%) in lamotrigine drug substance, a dedicated impurity-specific qualification study using the authenticated reference standard is required, as its biological activity fingerprint differs qualitatively and quantitatively from other dichloro regioisomers [1].

Reference Standard Procurement for Compendial Compliance: Pharmacopoeial Other Detectable Impurity Testing

Under the Ph. Eur./BP lamotrigine monograph, CAS 94266-27-0 (Lamotrigine Impurity 2) is classified among 'Other detectable impurities' (B, C, D) subject to the general acceptance criterion of ≤0.10% per unspecified impurity and ≤0.2% total [1]. Analytical quality control laboratories performing compendial batch release testing must have access to a fully characterized Impurity 2 reference standard—with documented HPLC purity (typically ≥95%), orthogonal spectroscopic confirmation (¹H/¹³C NMR, MS), and a Certificate of Analysis compliant with ISO 17034—to correctly identify, integrate, and quantify this impurity in the chromatographic profile, as misidentification with co-eluting Impurity G (RRT 1.1) or Impurity C (2,3-dichloro isomer) would invalidate the batch release decision and risk regulatory citation [1].

Quote Request

Request a Quote for 3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.